4-(3-Methylphenyl)pyridine
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Overview
Description
4-(3-Methylphenyl)pyridine is an organic compound characterized by a pyridine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)pyridine typically involves the reaction of 4-chloropyridine with 3-methylaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants in the presence of a suitable catalyst, often palladium-based, to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(3-Methylphenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 4-(4-Methylphenyl)pyridine
- 4-(3-Methylphenyl)amino-3-pyridinesulfonamide
- Pyridine derivatives with various substituents
Comparison: 4-(3-Methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridine derivatives, it offers a different reactivity profile and potential for diverse applications. For example, the presence of the 3-methylphenyl group can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .
Properties
CAS No. |
4385-68-6 |
---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H11N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-9H,1H3 |
InChI Key |
IWRUAXOGIJVROI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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